molecular formula C14H16O2 B11887928 1-Ethoxy-2-methoxy-8-methylnaphthalene

1-Ethoxy-2-methoxy-8-methylnaphthalene

Cat. No.: B11887928
M. Wt: 216.27 g/mol
InChI Key: CAOYMVDDLRDSKU-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxy-8-methylnaphthalene is an organic compound belonging to the naphthalene family This compound is characterized by the presence of ethoxy, methoxy, and methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methoxy-8-methylnaphthalene typically involves the alkylation of 2-methoxynaphthalene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methoxy-8-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring, leading to the formation of nitro and halo derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and halo derivatives.

Scientific Research Applications

1-Ethoxy-2-methoxy-8-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-methoxy-8-methylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

    2-Methoxynaphthalene: Shares the methoxy group but lacks the ethoxy and methyl groups.

    1-Methoxy-2-methylnaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-2-methylnaphthalene: Similar structure but lacks the methoxy group.

Uniqueness: 1-Ethoxy-2-methoxy-8-methylnaphthalene is unique due to the presence of both ethoxy and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-ethoxy-2-methoxy-8-methylnaphthalene

InChI

InChI=1S/C14H16O2/c1-4-16-14-12(15-3)9-8-11-7-5-6-10(2)13(11)14/h5-9H,4H2,1-3H3

InChI Key

CAOYMVDDLRDSKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=CC=CC(=C21)C)OC

Origin of Product

United States

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